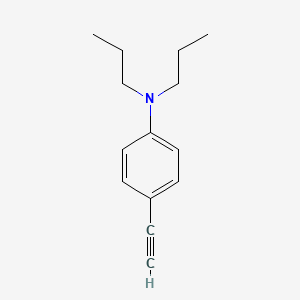![molecular formula C13H19ClN2O2 B2841487 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide CAS No. 1917264-62-0](/img/structure/B2841487.png)
2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide is a synthetic organic compound that incorporates several functional groups, including a chloropyridine core and an amide linkage. This compound can have various applications across multiple fields such as chemistry, biology, medicine, and industry due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide generally involves multiple steps. Here’s a potential synthetic route:
Formation of the Chloropyridine Core: : The pyridine core can be synthesized through a Hantzsch pyridine synthesis using ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde under reflux conditions.
Chlorination: : Chlorination of the pyridine ring is typically carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Formation: : The final step involves the formation of the amide bond, where the chloropyridine intermediate is reacted with the amine (2S)-1-hydroxy-3-methylbutan-2-amine under suitable coupling conditions, potentially using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow the outlined synthetic route but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are essential for industrial manufacturing, including the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide could potentially undergo oxidation reactions, especially at the hydroxyl group, using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: : Reduction reactions can be carried out at the chloropyridine ring or the amide group. Lithium aluminium hydride (LAH) can reduce the amide to an amine.
Substitution: : The chloropyridine moiety can undergo nucleophilic substitution reactions. Nucleophiles like sodium methoxide can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: : Chromium trioxide, PCC, or hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride (LAH), sodium borohydride (NaBH4).
Nucleophiles: : Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: : Conversion of the hydroxyl group to a ketone.
Reduction: : Conversion of the amide to an amine.
Substitution: : Replacement of chlorine with an alkoxy group.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide can serve as an intermediate for synthesizing other complex molecules due to its reactive chloropyridine core and functional groups.
Biology
In biological research, this compound might be used in studying enzyme interactions, given its potential ability to bind to specific active sites, thanks to its structural characteristics.
Medicine
Pharmaceutical research could explore this compound for potential therapeutic applications, such as an enzyme inhibitor or an antimicrobial agent due to its reactive functional groups.
Industry
In industry, this compound might find use as a precursor for agrochemical products or as an additive in materials science to impart specific properties to polymers or coatings.
Mechanism of Action
The compound’s effects are largely dependent on its interaction with biological molecules. For example, in medicinal chemistry, the amide linkage and chloropyridine ring can interact with enzyme active sites, potentially inhibiting their function. The hydroxyl group can participate in hydrogen bonding, stabilizing the compound within a binding pocket.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-4-carboxamide:
6-Ethylpyridine-4-carboxamide: : Similar to the title compound but lacks the chlorine atom, which influences its ability to undergo substitution reactions.
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide: : Without the chlorine and ethyl groups, altering its chemical properties and applications.
Uniqueness
The combination of functional groups in 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide, such as the chloropyridine core and the hydroxyalkyl substituent, provide a unique set of chemical properties that differentiate it from its analogs, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-4-10-5-9(6-12(14)15-10)13(18)16-11(7-17)8(2)3/h5-6,8,11,17H,4,7H2,1-3H3,(H,16,18)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFGOBMILFMPG-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)NC(CO)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=CC(=C1)C(=O)N[C@H](CO)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2841404.png)
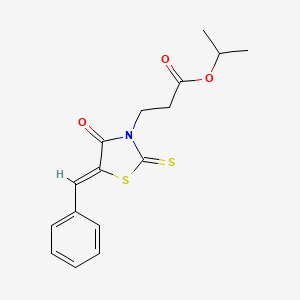
![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2841407.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2841409.png)
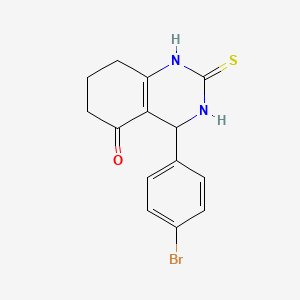
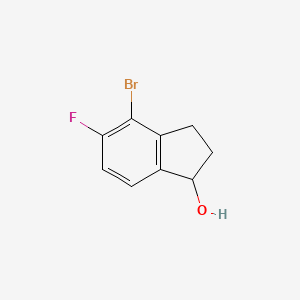
![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)
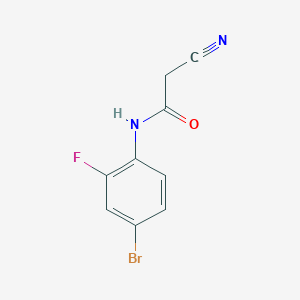
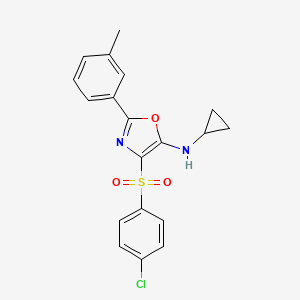
![2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile](/img/structure/B2841419.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)
![8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)
![N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2841423.png)
